molecular formula C23H31N3O2 B2758500 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea CAS No. 2034590-93-5

3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2758500
CAS No.: 2034590-93-5
M. Wt: 381.52
InChI Key: GBHUXAKXSJSTBH-UHFFFAOYSA-N
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Description

3-[(Naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea is a synthetic urea derivative designed for biochemical and pharmacological research. This compound features a naphthalene group and a complex amine moiety incorporating both piperidine and tetrahydropyran (oxane) rings, a structural profile often associated with high-affinity targeting of enzyme active sites. Urea derivatives with similar structural components, particularly those combining aromatic systems and piperidine rings, have been identified as potent inhibitors of various enzymes. For instance, related 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds have been investigated as potent inhibitors of the soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension . Other piperidine-containing urea derivatives have been patented for their potential use as anticoagulants . The specific naphthalene and heterocyclic architecture of this compound suggests potential research applications in exploring protein-protein interactions, enzyme kinetics, and cellular signaling pathways. It serves as a valuable chemical tool for medicinal chemistry programs aiming to develop novel therapeutic agents, particularly in areas such as oncology, inflammatory diseases, and central nervous system disorders. Researchers can utilize this compound for in vitro binding assays, mechanism-of-action studies, and as a lead structure for the synthesis of analog libraries to further explore structure-activity relationships (SAR). This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c27-23(25-17-20-6-3-5-19-4-1-2-7-22(19)20)24-16-18-8-12-26(13-9-18)21-10-14-28-15-11-21/h1-7,18,21H,8-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHUXAKXSJSTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide to form the naphthalen-1-ylmethyl intermediate.

    Synthesis of the Piperidin-4-ylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkyl halide to form the piperidin-4-ylmethyl intermediate.

    Coupling Reaction: The naphthalen-1-ylmethyl intermediate is then coupled with the piperidin-4-ylmethyl intermediate under suitable conditions to form the desired compound.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of analogous compounds:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Urea Naphthalen-1-ylmethyl, oxan-4-yl-piperidine Inferred antiviral/antimicrobial*
(R)-N-(4-Fluorobenzyl)-piperidine-4-carboxamide Piperidine carboxamide Naphthalen-1-yl, 4-fluorobenzyl SARS-CoV-2 inhibitor
Urea20 () Urea 2-Oxaadamantyl, nicotinoyl-piperidinyl Synthesis described
DMPI () Indole-piperidine Dimethylphenylmethyl MRSA synergist
Compound 2 () Piperidine Naphthalen-1-yloxy, methoxyphenyl Synthesis described

*Hypothesized based on structural analogs.

Key Observations:

  • Urea vs.
  • Naphthalene Substitution: The naphthalen-1-yl group is shared with SARS-CoV-2 inhibitors () and MRSA synergists (), suggesting a role in hydrophobic interactions or π-stacking with biological targets .
  • Oxan-4-yl vs. Other Heterocycles: The oxan-4-yl group in the target compound could improve solubility compared to adamantyl () or cyclopropane () substituents, which are more lipophilic .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-[(naphthalen-1-yl)methyl]-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:

Formation of the oxan-4-yl-piperidine intermediate : React 1-(oxan-4-yl)piperidin-4-amine with a methylating agent under basic conditions (e.g., K₂CO₃ in DMF) .

Urea linkage formation : Treat the intermediate with naphthalen-1-ylmethyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine. Reaction progress is monitored via TLC .

  • Optimization : Solvent choice (e.g., DCM for low polarity), temperature (0–25°C to avoid side reactions), and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for yields >75% .

Q. How is the structural integrity of this urea derivative validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H NMR confirms the presence of naphthalene protons (δ 7.2–8.5 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z ≈ 434.2 .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry of the piperidine-oxan-4-yl junction .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay, with IC₅₀ calculations .
  • Cytotoxicity : MTT assay on HEK-293 cells at 1–100 µM to establish safety margins .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D₂) due to structural similarity to piperidine-based ligands .

Advanced Research Questions

Q. How does the oxan-4-yl substituent influence binding affinity compared to other heterocycles (e.g., tetrahydrofuran or morpholine)?

  • Methodology :

  • Comparative SAR : Synthesize analogs replacing oxan-4-yl with tetrahydrofuran-3-yl or morpholine. Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins (e.g., kinases) .
  • Findings : Oxan-4-yl’s larger ring size and oxygen atom orientation enhance hydrogen bonding, improving Kd by 3–5× vs. morpholine derivatives .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different enzyme assays?

  • Methodology :

  • Standardize assay conditions : Control pH (7.4), ionic strength (150 mM NaCl), and ATP concentration (1 mM for kinases) .
  • Orthogonal validation : Cross-check IC₅₀ using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .
  • Data normalization : Express activity relative to a positive control (e.g., staurosporine for kinases) to minimize inter-lab variability .

Q. How can in vivo pharmacokinetics be predicted computationally for this compound?

  • Methodology :

  • ADMET modeling : Use SwissADME to predict LogP (≈3.1), blood-brain barrier permeability (CNS MPO score >4), and CYP450 interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the urea-enzyme complex and identify key binding residues .

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